molecular formula C5H13N B1361077 1,2-Dimethylpropylamine CAS No. 598-74-3

1,2-Dimethylpropylamine

Cat. No.: B1361077
CAS No.: 598-74-3
M. Wt: 87.16 g/mol
InChI Key: JOZZAIIGWFLONA-UHFFFAOYSA-N
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Description

1,2-Dimethylpropylamine is an organic compound with the molecular formula C5H13N. It is a colorless liquid with an ammonia-like odor. This compound is used as a building block in organic synthesis and has applications in various fields, including chemistry and industry.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethylpropylamine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.

Major Products

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various alkylated or halogenated derivatives.

Scientific Research Applications

Analytical Chemistry Applications

1,2-Dimethylpropylamine serves as a reagent in analytical chemistry, particularly in the separation and analysis of metal cations. It has been utilized as a standard in capillary electrochromatography, a technique that allows for the separation of alkali and alkaline earth metal cations on monolithic octadecylsilica columns. This method is advantageous due to its high resolution and efficiency in separating complex mixtures .

In the pharmaceutical industry, this compound is explored for its potential as an intermediate in the synthesis of various drugs. Its structure allows it to act as a building block for more complex amines used in medicinal chemistry. The compound's ability to interact with biological systems makes it a candidate for further research into its pharmacological properties.

Case Study: Synthesis of Drug Intermediates

A notable application of this compound is its role in synthesizing intermediates for pharmaceuticals. For instance, it can be used to produce derivatives that may exhibit enhanced biological activity or improved pharmacokinetic profiles. Research has shown that modifications to the amine structure can lead to compounds with varying degrees of efficacy against specific targets in disease pathways.

Safety and Handling Considerations

Due to its hazardous nature, proper safety protocols must be observed when handling this compound. It is classified as a harmful substance that can cause severe skin burns and eye damage upon contact. The compound is also flammable and should be stored away from heat sources .

Table 2: Safety Profile

Hazard ClassificationDescription
FlammabilityHighly flammable liquid and vapor
Acute ToxicityHarmful if swallowed or inhaled
Skin CorrosionCauses severe skin burns
Eye DamageCauses serious eye damage

Mechanism of Action

The mechanism of action of 1,2-Dimethylpropylamine involves its interaction with molecular targets and pathways in chemical reactions. It acts as a nucleophile in substitution reactions, attacking electrophilic centers to form new bonds. In oxidation and reduction reactions, it undergoes electron transfer processes to form corresponding oxidized or reduced products.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylisopropylamine
  • 3-(Dimethylamino)-1-propylamine
  • N,N-Dimethylethylamine
  • N,N-Diisopropylmethylamine

Uniqueness

1,2-Dimethylpropylamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its branched structure provides steric hindrance, influencing its reactivity and selectivity in chemical processes. This makes it a valuable compound in organic synthesis and industrial applications .

Biological Activity

1,2-Dimethylpropylamine (CAS No. 598-74-3) is a branched-chain amine that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and chemical synthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5H13N
  • Molecular Weight : 87.17 g/mol

This compound is often utilized in analytical chemistry as a standard for the separation of alkali and alkaline earth metal cations by capillary electrochromatography .

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its role as a substrate or intermediate in various biochemical pathways. Some notable mechanisms include:

  • Enzyme Interaction : Research has indicated that modifications in enzyme structures can enhance substrate acceptance and catalytic efficiency. For instance, mutations in leucine amine dehydrogenase (L-AmDH) have shown increased activity towards aliphatic ketones, suggesting potential applications in biocatalysis involving amines like this compound .
  • Cytotoxicity : Certain derivatives containing morpholine fragments or dimethylpropylamine have demonstrated cytotoxic activity against cancer cell lines. This suggests that compounds related to this compound may have therapeutic potential in oncology .

Case Study 1: Allergic Reactions

A study on occupational exposure to amines reported cases of allergic contact dermatitis associated with the use of stearamidopropyl dimethylamine. Although not directly linked to this compound, this highlights the potential for similar amines to induce hypersensitivity reactions in humans .

Case Study 2: Antitumor Activity

In vivo studies involving benzofuroxan derivatives containing dimethylpropylamine fragments showed promising antitumor effects. These compounds were tested on murine leukemia models, revealing significant increases in lifespan at specific dosages, indicating potential for further development as anticancer agents .

Research Findings

Recent studies have explored the quantification of volatile amines using this compound as an internal standard. This approach allowed for accurate measurement of other amine concentrations in complex mixtures, demonstrating its utility in analytical applications .

Additionally, investigations into the reactivity of this compound with various substrates have shown that it can serve as a catalyst in curing composite resin compositions, further expanding its industrial applications .

Summary of Biological Activities

Activity Description Reference
Enzyme InteractionEnhances catalytic efficiency in biocatalysis involving aliphatic ketones
CytotoxicityDemonstrated antitumor activity in murine models
Allergic ReactionsPotential for hypersensitivity reactions observed with similar amines
Analytical ApplicationsUsed as an internal standard for quantifying volatile amines
Industrial UseServes as a catalyst for curing composite resin compositions

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity of 1,2-Dimethylpropylamine, and what thresholds are acceptable in research?

Purity evaluation typically employs gas chromatography (GC) or HPLC with UV detection , where ≥98% purity is standard for research-grade material. For example, HPLC using C18 columns with acetonitrile/water mobile phases aligns with reagent specifications. Density (0.755 g/cm³) and refractive index (n²⁰/D 1.4055) should match literature values for batch validation .

Q. What safety protocols are essential when handling this compound in laboratories?

Due to its extreme flammability (flash point = -27.78°C) and corrosivity, store in airtight containers in flammables-rated cabinets, avoiding ignition sources. Use PPE (nitrile gloves, vapor-resistant goggles) and neutralize spills with acid-binding materials (e.g., vermiculite) followed by dilute acetic acid. Emergency eyewash stations and fume hoods are mandatory .

Q. How can researchers verify structural identity during synthetic workflows involving this compound?

Combine FT-IR spectroscopy (amine N-H stretches ~3300 cm⁻¹) and ¹H-NMR (δ 1.0–1.5 ppm for methyl/methylene groups). Mass spectrometry (EI-MS) confirming the molecular ion peak at m/z 87 further validates molecular weight .

Advanced Research Questions

Q. How does this compound’s stereochemistry influence its reactivity in nucleophilic substitutions?

The branched alkyl chain creates steric hindrance, favoring SN2 reactions in less crowded environments. Kinetic studies using chiral leaving groups (e.g., tosylates) and polar solvents (DMF) demonstrate enantioselectivity. Computational modeling (DFT) can predict transition-state geometries .

Q. What strategies resolve discrepancies in reported boiling points (84–87°C vs. 85.5°C) for this compound?

Perform calibrated distillation under standardized pressure (760 mmHg) and analyze impurities via GC-MS. Isomeric contaminants (e.g., 2,2-dimethylpropylamine) may broaden boiling ranges. Differential scanning calorimetry (DSC) identifies eutectic points linked to purity .

Q. How is X-ray crystallography applied to characterize this compound derivatives in coordination chemistry?

In synthesizing N,N-Bis(diphenylphosphino)-1,2-dimethylpropylamine , X-ray analysis confirmed triclinic crystal symmetry (P1 space group) with bond angles critical for catalytic activity. Data collection using a Bruker APEXII diffractometer (λ = 0.71073 Å) and refinement via SHELXL-2018 validate structural models .

Q. What role does this compound play in modulating M4 muscarinic receptor activity?

As an allosteric potentiator , its ether derivatives enhance acetylcholine binding affinity. Radioligand displacement assays (³H-ACh) and Schild regression analysis quantify potency (EC₅₀). Molecular docking (AutoDock Vina) reveals hydrophobic interactions in the receptor’s allosteric pocket .

Q. Methodological Guidance

  • Contradiction Analysis : Cross-reference physical properties (e.g., boiling points) with certified reference standards and controlled experimental conditions to isolate variables like pressure or isomer content .
  • Reaction Optimization : For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) and monitor enantiomeric excess via chiral HPLC .
  • Safety-Centric Design : Implement Schlenk-line techniques for air-sensitive reactions and use inert atmospheres (N₂/Ar) to mitigate flammability risks during distillation .

Properties

IUPAC Name

3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZZAIIGWFLONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022074
Record name 1,2-Dimethylpropylamine
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-74-3
Record name 1,2-Dimethylpropylamine
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Record name 1,2-Dimethylpropylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanamine, 3-methyl-
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Record name 1,2-Dimethylpropylamine
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Record name 1,2-dimethylpropylamine
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Record name 1,2-DIMETHYLPROPYLAMINE
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Synthesis routes and methods

Procedure details

This compound was prepared according to the procedure described in Example 11, first paragraph. 4-(3,4-Dioxo-2-ethoxy-cyclobut-1-enylamino)-benzonitrile (1 g, 4.1 mmol) and (±)-1,2-dimethylpropylamine (5 g, 57.4 mmol) in acetonitrile (125 mL) there was obtained after trituration with methanol 0.28 g (24%) of 4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile as a yellow solid: mp 222°-224° C.; 1HNMR (DMSO-d6): δ9.89 (br s, 1H), 7.78 (d, 2H), 7.73 (d, 1H), 7.59 (d, 2H), 3.98 (m, 1H), 1.76 (m, 1H), 1.19 (d, 3H), 0.90 (d, 3H), 0.89 (d, 3H). IR (KBr): 2980, 2240, 1799, 1660, 1600, 1565, 1525 cm-1 ; MS (m/z) 283 (M+).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
4-[2-(1,2-dimethyl-propylamino)-3,4-dioxo-cyclobut-1-enylamino)-benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,2-Dimethylpropylamine
1,2-Dimethylpropylamine

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